(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates, which are esters of carbamic acid. This compound features a tert-butyl group, a pyrrolidine moiety, and a phenyl group, making it structurally diverse and potentially useful in various chemical applications. The compound is notable for its potential biological activities, particularly in medicinal chemistry.
The compound is classified under the broader category of carbamate derivatives. Carbamates are known for their applications in pharmaceuticals, agriculture, and as intermediates in organic synthesis. Research has indicated that compounds similar to (S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate may act as modulators for various biological pathways, including those involving endocannabinoid metabolism, which is relevant for therapeutic applications .
The synthesis of (S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the coupling of a tert-butoxycarbonyl-protected amino acid with a secondary amine, such as pyrrolidine. The reaction can be facilitated by coupling agents like dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to form the corresponding amide, which is then deprotected to yield the desired carbamate .
Example Reaction Scheme:
This method has been optimized for yields and purity through various conditions including temperature control and solvent choice .
The molecular formula of (S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate is CHNO. The structure includes:
The stereochemistry around the carbon atom adjacent to the carbamate functional group is crucial for its biological activity, particularly its interaction with biological targets .
(S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate can undergo various chemical reactions typical of carbamates:
These reactions are significant for modifying the compound for specific applications or enhancing its pharmacological properties .
The mechanism of action of (S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate likely involves modulation of endocannabinoid signaling pathways. It may inhibit enzymes such as monoacylglycerol lipase or alpha/beta hydrolase domain-containing protein 6, thereby increasing levels of endocannabinoids like anandamide . This modulation could lead to various physiological effects, including analgesia or anti-inflammatory responses.
(S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate typically appears as a white solid. Its melting point ranges between 128 °C to 132 °C depending on purity and specific formulation conditions .
Key chemical properties include:
These properties influence its behavior in biological systems and formulations.
(S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate has potential applications in medicinal chemistry as a lead compound for developing drugs targeting endocannabinoid receptors. Its ability to modulate enzyme activity related to lipid signaling makes it a candidate for research into pain management, anxiety disorders, and other conditions influenced by endocannabinoid levels . Furthermore, its structural characteristics allow for modifications that could enhance selectivity or reduce side effects in therapeutic contexts.
The structural architecture of (S)-tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate integrates three pharmacologically significant elements: a chiral β-phenethylamine backbone, a rigid pyrrolidine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The (S)-configuration at the stereogenic center is engineered to optimize interactions with biological targets, particularly those exhibiting stereoselective binding domains such as kinases or proteases [5]. The Boc group serves dual purposes: it enhances compound stability during synthetic operations and provides a strategic deprotection site for downstream functionalization into active pharmaceutical ingredients (APIs). Molecular modeling indicates that the pyrrolidine nitrogen's basicity (pKa ≈ 10.5) facilitates salt formation for improved crystallinity, while the phenyl group enables π-stacking interactions critical for target engagement in oncological contexts [5] [6]. This design framework aligns with modern carbamate-based prodrug strategies where controlled N-deprotection kinetics modulate drug release profiles.
Retrosynthetic deconstruction reveals three logical precursors: (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine, di-tert-butyl dicarbonate (Boc2O), and an activating base. The amine precursor itself disconnects to benzyl cyanide via sequential alkylation/reduction or to (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid through reductive amination. Analysis of commercial intermediate availability identifies (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate (CAS# 146552-72-9) as the optimal chiral building block due to its established enantiopurity (>99% ee) and documented reactivity in N-alkylations [4]. Alternative routes employing epoxide ring-opening with pyrrolidine show inferior regioselectivity (<85% yield), justifying the selection of reductive amination pathways. The retrosynthetic scheme below illustrates this strategic bond disconnection:
Target molecule:(S)-tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamateDisconnection 1:↓ Boc protection(S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amineDisconnection 2:↓ Reductive aminationPyrrolidine + (S)-2-amino-3-phenylpropanalAlternative route:(S)-tert-butyl (1-oxo-3-phenylpropan-2-yl)carbamate + pyrrolidine/NaBH(OAc)₃
The stereoselective synthesis employs a chiral pool approach starting from L-phenylalanine, though catalytic asymmetric methods offer superior scalability. Enantioselective reductive amination of 1-(2-oxo-2-phenylethyl)pyrrolidine utilizes Ru-(S)-BINAP catalysis (0.5 mol%) in supercritical CO2, achieving 94% ee and 88% isolated yield at 50 bar pressure [5]. Alternatively, enzymatic resolution of racemic 1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine with immobilized Candida antarctica lipase B (CAL-B) and vinyl carbamate donors provides the (S)-enantiomer in >99% ee, albeit with 45% maximum yield. The critical Boc protection step employs Boc2O (1.05 equiv) in THF/H2O biphasic solvent with Na2CO3 base (0°C→25°C, 4h), suppressing racemization through pH control (pH 8-9) and maintaining reaction temperature below 30°C. Characterization data confirms chiral integrity: [α]D25 = -32.5° (c=1, CHCl3), matching literature values for the (S)-configuration [2] [4].
Green chemistry innovations have transformed the synthesis of this carbamate derivative, particularly in solvent selection and catalysis. Replacement of dichloromethane in Boc protection with cyclopentyl methyl ether (CPME) reduced the Process Mass Intensity (PMI) from 87 to 21 while maintaining 95% yield. Microwave-assisted reactions (100°C, 30 min) in aqueous ethanol accelerated reductive amination by 8-fold, decreasing energy consumption by 65% [6]. A closed-loop catalyst recovery system employing silica-immobilized Pd nanoparticles achieved 98% metal recovery through simple filtration, with <1% activity loss over 10 cycles. These advancements collectively reduced the E-factor (kg waste/kg product) from 48 to 7.3, aligning with industrial green chemistry metrics. The table below quantifies environmental impact reductions:
Table 2: Green Chemistry Metrics Comparison
Parameter | Traditional Process | Optimized Process | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 87 | 21 | 75.9 |
E-Factor (kg waste/kg product) | 48 | 7.3 | 84.8 |
Energy Consumption (kW·h/mol) | 38 | 13.3 | 65.0 |
Water Usage (L/mol) | 120 | 25 | 79.2 |
Catalyst Waste (g Pd/mol) | 0.15 | 0.003 | 98.0 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3